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molecular formula C10H12O2 B140838 3,4-Dimethoxystyrene CAS No. 6380-23-0

3,4-Dimethoxystyrene

Cat. No. B140838
M. Wt: 164.2 g/mol
InChI Key: NJXYTXADXSRFTJ-UHFFFAOYSA-N
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Patent
US07759527B2

Procedure details

A mixture of 3,4-dimethoxycinnamic acid (0.0083 mol), KOH (10%, 5 ml), methylimidazole (1 mL) and polyethylene glycol (5 ml) were taken in a 100 ml round bottom flask fitted with reflux condenser. The flask was placed inside the microwave oven and irradiated (200 W, 200° C.) for 15 minutes. After completion of reaction, it was worked up and purified as in example V and provided a solid (m.p. 110-114° C.); 1H NMR (CDCl3) δ 7.01 (2H, m), 6.84 (1H, d, J=7.27 Hz), 6.63 (1H, d, J=10.80 Hz and J=16.10 Hz), 5.60 (1H, d, J=16.10 Hz), 5.15 (1H, d, J=10.80 Hz), 3.90 (1H, s), 3.87 (1H, s); 13C NMR (CDCl3) δ 150.1, 149.2, 137.4, 131.2, 119.8, 112.6, 111.6, 109.7 and 55.8.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH:6]=[CH:7]C(O)=O.[OH-].[K+].CC1NC=CN=1>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:13]=1[O:14][CH3:15])[CH:6]=[CH2:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.0083 mol
Type
reactant
Smiles
COC=1C=C(C=CC(=O)O)C=CC1OC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
CC=1NC=CN1
Name
polyethylene glycol
Quantity
5 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were taken in a 100 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
irradiated (200 W, 200° C.) for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After completion of reaction, it
CUSTOM
Type
CUSTOM
Details
purified as in example V

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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